3-Azido-4-hydroxybenzoic acid

Vue d'ensemble

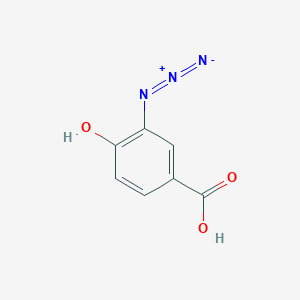

Description

3-Azido-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an azido group (-N₃) at the third position and a hydroxyl group (-OH) at the fourth position on the benzene ring

Mécanisme D'action

Target of Action

3-Azido-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid. The primary targets of 4-hydroxybenzoic acid are p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes are found in various organisms such as Pseudomonas aeruginosa, Escherichia coli, and Pseudomonas fluorescens. They play crucial roles in the metabolism of aromatic compounds .

Mode of Action

It is known that azido groups can be highly reactive and may interact with dna, potentially leading to mutagenic effects . The azido group in the compound could potentially react with the active sites of its target enzymes, altering their function .

Biochemical Pathways

4-hydroxybenzoic acid, a related compound, is involved in the ubiquinone biosynthesis metabolic pathway

Result of Action

Azido groups are known to be highly reactive and can interact with dna, potentially leading to mutagenic effects . This suggests that this compound could have significant impacts at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, oxygen limitation has been shown to enhance the production of 3-amino-4-hydroxybenzoic acid, a related compound, in Corynebacterium glutamicum . It’s plausible that similar environmental factors could influence the action of this compound.

Analyse Biochimique

Biochemical Properties

3-Azido-4-hydroxybenzoic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to enhance the uptake of extracellular 4-hydroxybenzoic acid, an important intermediate of Coenzyme Q10 synthesis .

Cellular Effects

Related compounds such as 3-amino-4-hydroxybenzoic acid have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being researched.

Dosage Effects in Animal Models

Related compounds such as mono-hydroxybenzoic acids have been studied for their effects in rodents .

Metabolic Pathways

It is known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Transport and Distribution

Related compounds such as 4-hydroxybenzoic acid have been shown to be transported and distributed within cells via specific transport proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-hydroxybenzoic acid typically involves the azidation of 4-hydroxybenzoic acid. One common method is the nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Azido-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

Nucleophiles: Sodium azide (NaN₃).

Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.

Major Products:

Reduction Products: 3-Amino-4-hydroxybenzoic acid.

Substitution Products: Various azide derivatives depending on the nucleophile used.

Esterification Products: Esters of this compound.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Drug Development :

- The azido group allows for the incorporation of 3-Azido-4-hydroxybenzoic acid into drug molecules, enhancing their pharmacological properties. Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management therapies .

- Bioconjugation :

Applications in Polymer Science

- Polymer Synthesis :

- Smart Materials :

Case Study 1: Drug Development

A study evaluated the analgesic properties of a derivative of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use as a pain relief agent .

Case Study 2: Bioconjugation

In research focusing on targeted cancer therapies, this compound was conjugated with a monoclonal antibody. This conjugate showed enhanced binding affinity to cancer cells, demonstrating improved therapeutic efficacy over non-conjugated antibodies .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Pain management drug development | Significant analgesic effects observed in animal models |

| Bioconjugation | Targeted cancer therapy using monoclonal antibodies | Enhanced binding affinity to cancer cells |

| Polymer Science | Development of functional polymers | Improved thermal stability and mechanical properties |

| Smart Materials | Creation of responsive drug delivery systems | Demonstrated responsiveness to environmental stimuli |

Comparaison Avec Des Composés Similaires

4-Hydroxybenzoic Acid: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.

3-Amino-4-hydroxybenzoic Acid: Contains an amino group instead of an azido group, which affects its reactivity and applications.

4-Azidobenzoic Acid: Similar structure but lacks the hydroxyl group, influencing its chemical properties and reactivity.

Uniqueness: 3-Azido-4-hydroxybenzoic acid is unique due to the presence of both the azido and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile compound for various chemical transformations and applications in organic synthesis, medicinal chemistry, and materials science .

Activité Biologique

3-Azido-4-hydroxybenzoic acid (3A4HBA) is a derivative of 4-hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of 3A4HBA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) at the 3-position of the benzoic acid structure. This modification can influence its reactivity and biological interactions. The compound's molecular formula is C₇H₆N₃O₃, with a molecular weight of approximately 182.14 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to 3A4HBA possess significant antimicrobial properties. For instance, derivatives of 4-hydroxybenzoic acid have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

2. Antioxidant Properties

The antioxidant activity of 3A4HBA has been explored in several studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases. The compound's ability to scavenge free radicals could be beneficial in therapeutic applications aimed at conditions characterized by oxidative damage .

3. Cytotoxic Effects

Studies have shown that 3A4HBA exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound may induce apoptosis in malignant cells through various pathways, including modulation of signaling cascades associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted by Gamaniel et al., the antimicrobial efficacy of various hydroxybenzoic acid derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that 3A4HBA showed significant inhibitory effects comparable to standard antibiotics, supporting its potential use in treating infections caused by resistant strains .

Case Study: Antioxidant Activity

Another study focused on the antioxidant capacity of 3A4HBA using DPPH radical scavenging assays. The findings revealed that the compound effectively reduced DPPH radicals, indicating strong antioxidant properties that could be harnessed for therapeutic applications against oxidative stress-related diseases .

The biological activities of 3A4HBA can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.

- Free Radical Scavenging : The phenolic structure allows for electron donation to free radicals, neutralizing their harmful effects.

Propriétés

IUPAC Name |

3-azido-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNGAPLVSJCUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.